REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)[CH2:4][CH2:5][F:6])[CH3:2].O.NN>C(O)C>[NH2:9][CH2:8][CH2:7][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][F:6] |f:1.2|
|
Name
|
compound 21
|
Quantity
|
752 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CCF)CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
324 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (10 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (Al2O3, CH2Cl2/EtOH/NH4OH, 80/19/1, v/v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCN(CCF)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.59 mmol | |
AMOUNT: MASS | 213 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |